molecular formula C6H13N5 B12862450 N1-Isopropyl-1H-pyrazole-1,3,4-triamine

N1-Isopropyl-1H-pyrazole-1,3,4-triamine

Cat. No.: B12862450
M. Wt: 155.20 g/mol
InChI Key: VRVZLHVILLEUCO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropyl-1H-pyrazole-1,3,4-triamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropyl hydrazine with 1,3-diketones under acidic or basic conditions . The reaction conditions often involve heating the mixture to promote cyclization and formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N1-Isopropyl-1H-pyrazole-1,3,4-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various alkyl, aryl, or acyl groups .

Scientific Research Applications

N1-Isopropyl-1H-pyrazole-1,3,4-triamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1-Isopropyl-1H-pyrazole-1,3,4-triamine exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

  • 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
  • 4-Iodo-1-isopropyl-1H-pyrazole
  • 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride

Comparison: N1-Isopropyl-1H-pyrazole-1,3,4-triamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C6H13N5

Molecular Weight

155.20 g/mol

IUPAC Name

1-N-propan-2-ylpyrazole-1,3,4-triamine

InChI

InChI=1S/C6H13N5/c1-4(2)9-11-3-5(7)6(8)10-11/h3-4,9H,7H2,1-2H3,(H2,8,10)

InChI Key

VRVZLHVILLEUCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NN1C=C(C(=N1)N)N

Origin of Product

United States

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